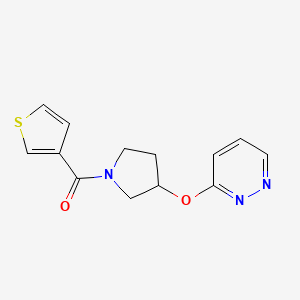![molecular formula C22H19NO4S B2879495 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2380178-22-1](/img/structure/B2879495.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a benzofuran core, a thiophene ring, and a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated benzene derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-carboxamide derivatives with reduced amine groups.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide has shown potential in various bioassays, indicating possible applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its pharmacological properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its conjugated system and electronic properties.
作用機序
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxylic acid: The carboxylic acid group instead of the carboxamide may alter its solubility and interaction with biological targets.
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-amine: The amine group could change its pharmacokinetic properties and biological activity.
Uniqueness
The unique combination of functional groups in N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide provides a distinct profile of reactivity and biological activity. The presence of the methoxy group, in particular, can influence its electronic properties and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent or its utility in material science applications.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-26-18-5-2-4-16-12-19(27-21(16)18)22(25)23-13-17(24)14-7-9-15(10-8-14)20-6-3-11-28-20/h2-12,17,24H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMNDNYOZOWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2879412.png)
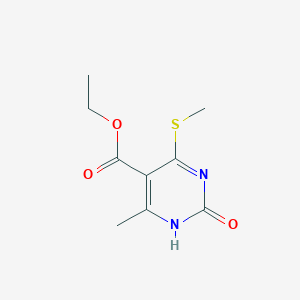
![2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2879414.png)
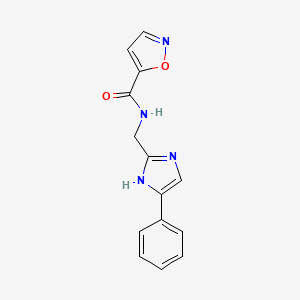
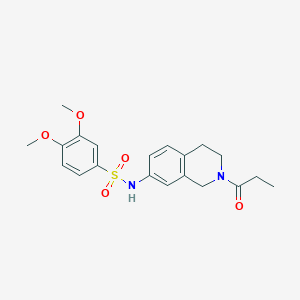
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
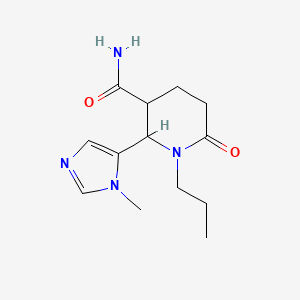
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)
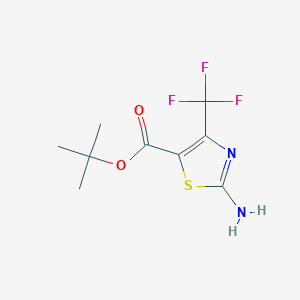

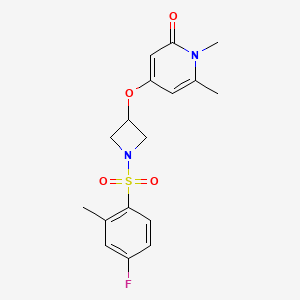
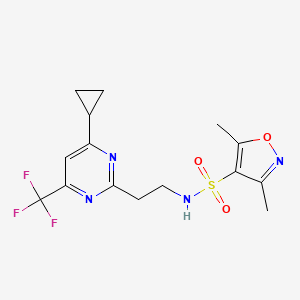
![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
